1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine
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Overview
Description
1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE can be achieved through multiple synthetic routes. One common method involves the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool . The cyclization is catalyzed by (+)-10-camphorsulfonic acid (CSA) to form the tetrahydropyran moiety . Another approach involves the lipase-mediated resolution of the racemic tetrahydropyranyl alcohol, starting from dehydrolinalool .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific lipases, such as Novozym® 435 lipase and lipase AK, in the acetylation reaction of the tetrahydropyranyl alcohol .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of natural terpenes and other complex molecules.
Biology: The compound is used in the study of enzyme-mediated reactions and stereoselective synthesis.
Industry: Used in the production of flavors and fragrances, particularly in the synthesis of linaloyl oxide.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: A chiral building block used in similar synthetic applications.
Linalool: A monoterpene alcohol used as a precursor in the synthesis of the tetrahydropyran moiety.
Dehydrolinalool: An industrial intermediate used in the preparation of the racemic tetrahydropyranyl alcohol.
Uniqueness
1-METHYL-4-[3-(2,6,6-TRIMETHYLTETRAHYDRO-2H-PYRAN-2-YL)-2-PROPYNYL]PIPERAZINE is unique due to its combination of a piperazine ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H28N2O |
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Molecular Weight |
264.41 g/mol |
IUPAC Name |
1-methyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine |
InChI |
InChI=1S/C16H28N2O/c1-15(2)7-5-8-16(3,19-15)9-6-10-18-13-11-17(4)12-14-18/h5,7-8,10-14H2,1-4H3 |
InChI Key |
OECYDKRJPFXCND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C)C |
Origin of Product |
United States |
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